In-class compounds such as the unprotected (R)-2-(4-bromophenyl)pyrrolidine, the racemic Boc-protected amine, or the (S)-enantiomer are not drop-in replacements. The Boc group is essential for protecting the pyrrolidine nitrogen during subsequent reactions, and its removal requires specific acidic conditions, making the unprotected analog incompatible with many synthetic sequences. The (R) stereochemistry is critical for asymmetric induction; even a small percentage of the (S)-enantiomer in a building block can propagate into diastereomeric impurities in the final drug candidate, leading to failed batches and regulatory rejection. Therefore, procuring the precisely specified (R)-Boc-protected compound is a critical quality control measure that substitution cannot address without requalification of the entire synthetic route .